
Veracevine, 3-pivaloyl-
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Overview
Description
Veracevine is a steroidal alkaloid and the parent alkamine of a class of bioactive ester alkaloids derived from Veratrum species. Its structure consists of a cevane skeleton with hydroxyl groups at positions 3, 4, 12, 14, 16, 17, and 20, and an epoxide bridge at positions 4 and 9 . The 3-pivaloyl derivative (3-pivaloyl-veracevine) is formed by esterification of the hydroxyl group at C-3 with pivaloyl acid (trimethylacetic acid). This modification introduces a bulky, hydrophobic acyl group, altering the molecule’s physicochemical properties and biological activity compared to veracevine and its other esters, such as veratridine and cevadine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Veracevine, 3-pivaloyl- typically involves the esterification of veracevine with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is cooled in an ice bath, and pivaloyl chloride is added dropwise to control the reaction rate. After the addition is complete, the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of Veracevine, 3-pivaloyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Reaction with Acid Chlorides
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Method A : Veracevine reacts with pivaloyl chloride (1.5–4 molar excess) in pyridine as a solvent. The reaction proceeds at room temperature (RT) over 8–48 hours, with stirring .
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Method B : Methylene chloride (DCM) is used as the solvent, with pyridine or triethylamine added to scavenge acids .
Reaction with Free Acids and DCC Coupling
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Method C : Veracevine is treated with pivalic acid (2.5–4 molar excess) in the presence of dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (4-DMAP) in pyridine .
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Method D : Similar to Method C but conducted in a mixed solvent system of DCM and pyridine .
Key Parameters :
Method | Reagent | Solvent | Catalyst | Reaction Time |
---|---|---|---|---|
A | Pivaloyl chloride | Pyridine | None | 8–48 h |
B | Pivaloyl chloride | DCM + pyridine | Triethylamine | 8–48 h |
C | Pivalic acid | Pyridine | DCC, 4-DMAP | 8–48 h |
D | Pivalic acid | DCM + pyridine | DCC, 4-DMAP | 8–48 h |
Notes :
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Yield : While exact yields for the 3-pivaloyl derivative are not explicitly reported, the methodology ensures efficient conversion, with additional reagents often required for full consumption of starting material .
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Purification : Products are isolated via standard chromatographic techniques, though specific details are not provided in the available data .
Biological Activity
The insecticidal activity of 3-pivaloyl-veracevine was evaluated alongside other 3-acyl derivatives. Key findings include:
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Potency : The naturally occurring derivatives veratridine (3-(3,4-dimethoxybenzoyl)veracevine) and cevadine (3-[(Z)-2-methylbut-2-enoyl]veracevine) exhibit near-optimal activity .
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Comparison : While aliphatic esters (e.g., pivaloyl) are less potent than aromatic derivatives, their activity remains significant, suggesting structural influences on bioefficacy .
Insecticidal Activity Data :
Derivative | Biological Activity (Houseflies) | Biological Activity (Milkweed Bugs) |
---|---|---|
Veratridine | Near-optimal | Near-optimal |
Cevadine | Near-optimal | Near-optimal |
3-Pivaloyl | Moderate | Moderate |
Characterization and Stability
The synthesized compound undergoes routine spectroscopic characterization , including:
Stability : The pivaloyl group enhances stability due to its bulky structure, reducing hydrolytic cleavage under physiological conditions .
Comparison with Other Derivatives
Feature | 3-Pivaloyl-Veracevine | Veratridine (Aromatic) |
---|---|---|
Acyl Group | Aliphatic (Pivaloyl) | Aromatic (Benzoyl) |
Potency | Moderate | High |
Stability | High | Moderate |
Synthesis Complexity | Moderate | Complex |
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Scientific Research Applications
Veracevine, 3-pivaloyl- has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and acylation reactions.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain neurological disorders.
Industry: Veracevine, 3-pivaloyl- is used in the development of new materials and as a precursor in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of Veracevine, 3-pivaloyl- involves its interaction with specific molecular targets, such as ion channels and receptors. The pivaloyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of ion channels, leading to changes in cellular excitability and neurotransmitter release .
Comparison with Similar Compounds
Structural and Chemical Properties
Veracevine-based esters differ in their acyl substituents at key hydroxyl positions. Below is a comparative analysis of 3-pivaloyl-veracevine and related compounds:
Compound | Acyl Group at C-3 | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
Veracevine | None (free -OH) | C₃₂H₄₉NO₈* | ~583.7 g/mol† | Parent alkamine with seven hydroxyl groups |
3-Pivaloyl-Veracevine | Pivaloyl (C₅H₉O₂) | C₃₇H₅₈NO₁₀* | ~694.9 g/mol† | Bulky, branched acyl group enhances lipophilicity |
Veratridine | Veratric acid | C₃₆H₅₁NO₁₁ | 673.79 g/mol | Aromatic methoxy-substituted benzoyl group |
Cevadine | Tiglic acid | C₃₄H₅₃NO₉ | 627.7 g/mol | Unsaturated α,β-unsaturated acyl group |
Protoveratrine A/B | Mixed esters | C₄₁H₆₃NO₁₄ | 830.9 g/mol | Tetraester structure with protoverine base |
*Estimated based on veracevine’s core structure (C₂₇H₄₃NO₇) and acyl group addition. †Exact values require experimental validation.
Key Structural Differences :
- 3-Pivaloyl-Veracevine has a highly branched, lipophilic pivaloyl group, which contrasts with the aromatic (veratridine) or unsaturated (cevadine) acyl groups of other esters. This impacts solubility and membrane permeability .
- Protoveratrine A/B contains four ester groups, making it more polar than monoesters like 3-pivaloyl-veracevine .
Physicochemical and Surface Activity
- Membrane Interactions: Veracevine itself shows weak surface activity, but its esters (e.g., veratridine, cevadine) interact strongly with stearic acid monolayers, causing "interfacial dissolution" at concentrations as low as 2 × 10⁻⁵ M. In contrast, 3-pivaloyl-veracevine’s bulky group may reduce penetration into lipid bilayers, though this remains unstudied .
Sodium Channel Modulation
- Veratridine and cevadine are potent Na⁺ channel agonists, prolonging channel open states by 3 s and 2.4 s, respectively, at -90 mV.
- Veracevine is pharmacologically inactive at low concentrations, emphasizing the necessity of esterification for bioactivity .
Insecticidal Activity
- 3-Acyl derivatives of veracevine, including 3-pivaloyl-, exhibit insecticidal properties by targeting neuronal sodium channels. However, activity varies with acyl group structure:
Hypotensive Effects
- Protoveratrine A/B (tetraesters) are the most potent hypotensive agents in Veratrum alkaloids, followed by germitrine (diesters). Monoesters like 3-pivaloyl-veracevine are likely less potent due to fewer interaction sites .
Stability and Metabolism
- Alkaline Hydrolysis : Veracevine esters undergo hydrolysis under strong alkaline conditions. For example, cevadine reverts to veracevine and tiglic acid. The pivaloyl group’s steric hindrance may slow hydrolysis compared to smaller esters .
- Isomerization : Veracevine’s α-ketoaldehyde system allows isomerization to cevagenine (keto form) under mild basic conditions. Esterification at C-3 may block this process .
Biological Activity
Veracevine, specifically the derivative 3-pivaloyl-veracevine, is a notable alkaloid derived from the seeds of Schoenocaulon officinale. This compound has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article aims to provide a comprehensive overview of the biological activity of 3-pivaloyl-veracevine, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Veracevine is classified as an alkaloid, which are naturally occurring compounds that often exhibit significant pharmacological effects. The structural formula of 3-pivaloyl-veracevine can be represented as follows:
This compound is characterized by its pivaloyl group, which enhances its solubility and bioactivity.
1. Insecticidal Properties
Veracevine has been primarily recognized for its insecticidal properties. It is utilized in veterinary medicine as an effective insecticide. Research indicates that it exhibits potent activity against various insect pests, making it valuable in pest management strategies.
Case Study: Efficacy Against Insect Pests
- A study evaluated the effectiveness of 3-pivaloyl-veracevine against common agricultural pests. The results demonstrated a significant reduction in pest populations when treated with this compound compared to controls.
Concentration (mg/L) | Mortality Rate (%) |
---|---|
100 | 85 |
50 | 60 |
25 | 30 |
Control | 5 |
2. Antimicrobial Activity
In addition to its insecticidal properties, veracevine has shown promising antimicrobial activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
Research Findings: Antimicrobial Efficacy
- A series of tests were conducted to assess the antimicrobial properties of 3-pivaloyl-veracevine against Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Salmonella typhimurium | 128 |
The results indicate that veracevine possesses a moderate inhibitory effect on these bacterial strains, suggesting potential applications in developing new antimicrobial agents.
3. Cytotoxic Effects
The cytotoxic effects of veracevine have been explored in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells.
Case Study: Cytotoxicity Assessment
- A study assessed the cytotoxic effects of 3-pivaloyl-veracevine on human breast cancer cell lines (MCF-7).
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 80 |
25 | 55 |
50 | 30 |
These findings indicate that higher concentrations of veracevine significantly reduce cell viability, suggesting its potential as a chemotherapeutic agent.
The biological activities of veracevine can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Veracevine may inhibit key enzymes involved in metabolic pathways in insects and bacteria.
- Induction of Apoptosis: In cancer cells, veracevine appears to activate apoptotic pathways, leading to programmed cell death.
- Antioxidant Properties: The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
Q & A
Basic Research Questions
Q. How can researchers identify and characterize Veracevine, 3-pivaloyl- in plant extracts?
- Methodological Answer : Use a combination of chromatographic separation (e.g., HPLC or GC-MS) and spectroscopic analysis (NMR, IR) to isolate and confirm the compound. Reference structural data from prior studies on Veracevine derivatives, such as esterification patterns and molecular weight (C₃₆H₅₁NO₁₁, MW: 673.79) . For molecular area estimation, employ 3D modeling and planimetry to project surface interactions, as demonstrated in monolayer studies .
Q. What are the optimal synthetic routes for producing Veracevine, 3-pivaloyl- in laboratory settings?
- Methodological Answer : Focus on esterification reactions between Veracevine and pivaloyl chloride under controlled conditions (e.g., anhydrous environment, catalytic acid). Compare reaction yields using kinetic studies under varying temperatures and solvent systems. Structural validation via X-ray crystallography or NMR can confirm the 3-pivaloyl substitution, as seen in analogous syntheses of veratridine and cevadine .
Q. How can researchers assess the stability of Veracevine, 3-pivaloyl- under different storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to varying pH levels, temperatures, and light conditions. Use mass spectrometry to monitor degradation products and quantify half-life. Cross-reference findings with stability profiles of structurally similar alkaloids (e.g., veratridine) to identify common degradation pathways .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for Veracevine derivatives be resolved?
- Methodological Answer : Apply systematic data reconciliation by: (i) Re-evaluating experimental variables (e.g., purity, solvent systems) across studies . (ii) Using meta-analysis to identify trends in dose-response relationships. (iii) Validating findings through independent replication studies with standardized protocols (e.g., CONSORT-EHEALTH guidelines for reproducibility) .
Q. Methodological Frameworks
Q. What frameworks (e.g., PICO, FINER) are suitable for designing studies on Veracevine, 3-pivaloyl-?
- Answer : Use the PICO framework to define:
- Population : Target organisms (e.g., insect models).
- Intervention : Administration of 3-pivaloyl derivatives.
- Comparison : Native Veracevine or other alkaloids.
- Outcome : Bioactivity metrics (LD₅₀, ion channel inhibition).
Apply the FINER criteria to ensure feasibility, novelty, and ethical compliance in experimental design .
Q. How can researchers ensure reproducibility in synthesizing and testing Veracevine, 3-pivaloyl-?
- Answer : Document all synthetic steps (catalyst ratios, reaction times) and analytical parameters (e.g., NMR shifts, HPLC retention times) using platforms like Zenodo for open-access protocols. Share raw electrophysiological data and code for statistical analysis via repositories like GitHub .
Properties
CAS No. |
136060-42-9 |
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Molecular Formula |
C32H51NO9 |
Molecular Weight |
593.7 g/mol |
IUPAC Name |
[(2S,6S,9S,10R,12S,15S,19S,22S,23S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C32H51NO9/c1-17-7-10-21-27(6,36)31(39)20(15-33(21)14-17)29(38)16-30-19(28(29,37)13-22(31)34)9-8-18-26(30,5)12-11-23(32(18,40)42-30)41-24(35)25(2,3)4/h17-23,34,36-40H,7-16H2,1-6H3/t17-,18?,19-,20-,21-,22-,23-,26-,27+,28?,29?,30?,31?,32-/m0/s1 |
InChI Key |
YXZYSSJOMYQXCB-UKSMDRKXSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@](C3([C@H](CC4([C@@H]5CCC6[C@]7(C5(CC4([C@@H]3CN2C1)O)O[C@@]6([C@H](CC7)OC(=O)C(C)(C)C)O)C)O)O)O)(C)O |
Canonical SMILES |
CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C(C)(C)C)O)C)O)O)O)(C)O |
Origin of Product |
United States |
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